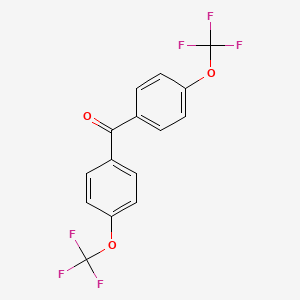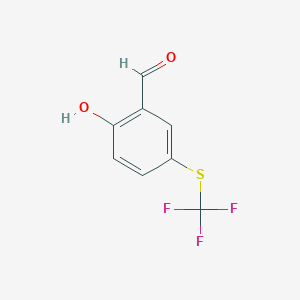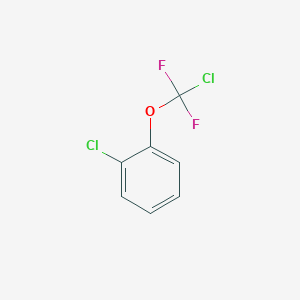
2-(Chlorodifluoromethoxy)chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorodifluoromethoxy)chlorobenzene (CDFCB) is a halogenated hydrocarbon compound. It is a colorless, volatile liquid with a sweet, ether-like odor. It is used in a variety of industrial and scientific applications, including as a solvent, a laboratory reagent, and a chemical intermediate. CDFCB is a member of the chlorobenzene family, which consists of compounds with one or more chlorine atoms attached to a benzene ring. CDFCB is also known as 2-(chloro-difluoro-methoxy)chlorobenzene, 2-chloro-difluoro-methoxychlorobenzene, and 2-chloro-difluoromethoxychlorobenzene.
Mechanism of Action
The mechanism of action of CDFCB is not fully understood. It is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule. This complex is then attacked by nucleophiles, resulting in the formation of a product. In addition, CDFCB is believed to be a proton donor, which may further facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of CDFCB are not well understood. In vitro studies have shown that the compound can inhibit the growth of some bacteria, suggesting that it may have antimicrobial activity. However, further research is needed to determine the exact mechanism of action and potential therapeutic applications.
Advantages and Limitations for Lab Experiments
CDFCB has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low vapor pressure and low volatility. It is also non-flammable and non-toxic, making it safe to handle and store. Furthermore, it is relatively inexpensive, making it a cost-effective reagent. However, CDFCB is volatile, so it must be handled and stored carefully. Additionally, it can react with certain substances, such as water, so it must be used in a dry environment.
Future Directions
In the future, research on CDFCB could focus on exploring its potential therapeutic applications. For example, further research could be conducted to evaluate the compound’s antimicrobial activity and its potential use as an antibiotic. In addition, research could be conducted to evaluate its potential as a solvent or reagent in organic synthesis. Finally, research could be conducted to explore the compound’s potential use in chromatography and other analytical techniques.
Synthesis Methods
CDFCB can be synthesized by a variety of methods. One commonly used method is the reaction of 1,2-dichloro-1,1,2-trifluoroethane with chlorobenzene in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, with the chlorine atom of the chlorobenzene molecule being replaced by the trifluoromethoxy group of the 1,2-dichloro-1,1,2-trifluoroethane. The reaction is typically carried out at temperatures between 60 and 80 °C and is complete after about 1 hour.
Scientific Research Applications
CDFCB has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and dyes. It has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a chromatographic stationary phase. In addition, CDFCB has been used to study the structure and reactivity of organic compounds, as well as to study the behavior of organic molecules in solution.
properties
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIAVMRNJGZUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

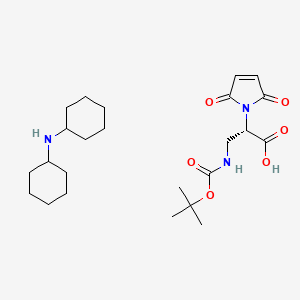
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)


![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
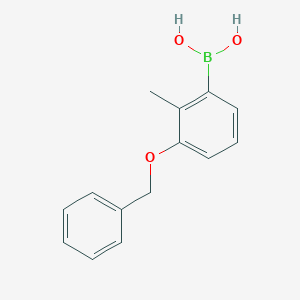
![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)
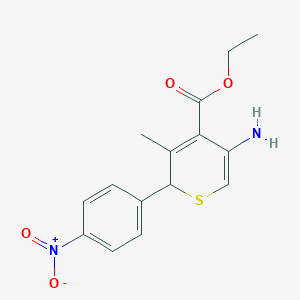
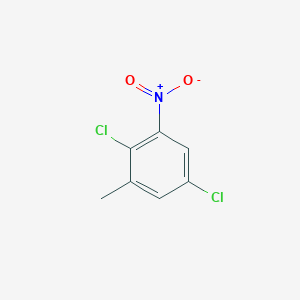
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)
